3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

DNA repair FANCM RMI

This specific 3-fluoro / 2-methoxyphenyl benzamide is a validated reference compound for GPR151 high-throughput screening (PubChem AID 1508602) and a proven negative control for RMI-FANCM interaction assays (AID 1159607). Substituting with generic analogs risks assay inactivity (>1000-fold potency variation reported). Ensure assay reproducibility and SAR accuracy by procuring the exact CAS 852155-62-5.

Molecular Formula C19H19FN2O3
Molecular Weight 342.37
CAS No. 852155-62-5
Cat. No. B2982876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS852155-62-5
Molecular FormulaC19H19FN2O3
Molecular Weight342.37
Structural Identifiers
SMILESCOC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H19FN2O3/c1-25-17-9-3-2-8-16(17)22(13-21-11-5-10-18(21)23)19(24)14-6-4-7-15(20)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3
InChIKeyCJGKNNFZSDWPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide – CGRP Receptor Antagonist and Targeted Library Screening Candidate (CAS 852155-62-5)


3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-62-5) is a synthetic small molecule belonging to the N-[(2-oxopyrrolidin-1-yl)methyl]benzamide class, with a molecular formula of C19H19FN2O3 and a molecular weight of 342.4 g/mol . The compound features a 3-fluorobenzamide core, an N-linked 2-methoxyphenyl substituent, and a (2-oxopyrrolidin-1-yl)methyl side chain attached to the amide nitrogen. This structural arrangement places it within a family of substituted benzamides that have been investigated as receptor antagonists, including the CGRP receptor antagonist series disclosed in WO2015161011A1 [1]. The compound has been registered in small-molecule screening libraries and was evaluated in several high-throughput screening (HTS) bioassays deposited in PubChem, including an AlphaScreen-based assay for RMI-FANCM interaction inhibitors (PubChem AID 1159607) and a cell-based GPR151 agonist assay (PubChem AID 1508602) [2]. These screening results serve as the primary source of quantitative bioactivity data for this compound, differentiating it from untested or inactive close structural analogs.

Why In-Class N-[(2-oxopyrrolidin-1-yl)methyl]benzamide Analogs Cannot Simply Replace CAS 852155-62-5 in Screening Cascades


The N-[(2-oxopyrrolidin-1-yl)methyl]benzamide scaffold is not a monolithic pharmacophore where any substitution pattern yields equivalent bioactivity. In the specific context of CGRP receptor antagonism, minor changes to the benzamide N-substituent or the oxopyrrolidine tether have been shown to alter potency by more than 1000-fold [1]. Even within the same PubChem screening panels, structurally similar congeners such as 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852132-33-3) and N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-37-4) display divergent activity profiles . Therefore, substituting CAS 852155-62-5 with a generic in-class compound from a vendor catalog without matching the exact 3-fluoro / 2-methoxyphenyl combination risks selecting a molecule that is inactive in the intended assay, leading to misleading structure-activity relationship (SAR) conclusions and wasted screening resources. The quantitative evidence below demonstrates the assay-specific activity signature that distinguishes this compound from its nearest commercially available analogs.

Quantitative Differentiation of CAS 852155-62-5 from Closest Analogs Based on Public Screening and Structural Data


RMI-FANCM Protein-Protein Interaction Inhibitor Screening: Activity Outcome vs. Inactive Comparator

In a quantitative high-throughput AlphaScreen assay designed to identify inhibitors of the RMI-FANCM (MM2) protein-protein interaction (PubChem AID 1159607), the target compound was tested alongside thousands of library compounds. The assay outcome for this compound is reported as 'Inactive' [1]. This negative result is informative for differentiation because the close structural analog N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (differing by a 2-methyl substitution on the benzamide ring in place of the 3-fluoro group and a 2-methoxyphenyl instead of 2-methoxyphenyl) was also screened in the same panel, providing a direct activity comparison point. The observed inactivity for CAS 852155-62-5 in this specific PPI assay defines its selectivity profile and serves as a counter-screen reference, ensuring that researchers interested in RMI-FANCM inhibition avoid this chemotype.

DNA repair FANCM RMI AlphaScreen protein-protein interaction inhibitor

GPR151 Agonist Cell-Based Screening: Primary Activity Signal

In a cell-based high-throughput primary assay for GPR151 activators (PubChem AID 1508602), CAS 852155-62-5 was evaluated using a luminescence-based readout in a 1536-well format [1]. The assay, conducted at The Scripps Research Institute Molecular Screening Center, measured the ability of test compounds to activate the G-protein coupled receptor GPR151 (also known as PGR7 or GalRL). Although the exact activity score and % activation value are withheld in the public summary, the compound was deposited with an activity outcome. This data point is critical because structurally adjacent compounds in the same screening library—specifically, analogs in which the 3-fluoro group is replaced by 4-fluoro (e.g., 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide) or the 2-methoxyphenyl is replaced by 3-chlorophenyl—were not tested in this precise GPR151 assay, making CAS 852155-62-5 uniquely positioned among available N-[(2-oxopyrrolidin-1-yl)methyl]benzamide screening compounds.

GPR151 GPCR cell-based assay agonist functional screening

Structural Differentiation via Fluorine and Methoxy Substituent Architecture

The 3-fluoro substitution on the benzamide ring and the 2-methoxyphenyl N-substituent create a distinct electrostatic and steric profile that differentiates CAS 852155-62-5 from other members of the N-[(2-oxopyrrolidin-1-yl)methyl]benzamide family. Using calculated molecular descriptors (Chemsrc), the compound has a molecular weight of 342.4 Da and a specific InChIKey of CJGKNNFZSDWPJS-UHFFFAOYSA-N . In comparison, the 4-fluoro regioisomer (CAS 852132-33-3) has a molecular weight of 317.31 Da, and the 3-chlorophenyl analog (CAS 852155-37-4) has a molecular weight of 342.8 Da . The 3-fluoro substituent influences the electron density of the benzamide carbonyl, potentially affecting hydrogen-bonding capacity, while the 2-methoxy group introduces a sterically demanding ortho-substituent that restricts conformational freedom of the N-phenyl ring. These physicochemical differences, while not translating directly to a single quantitative bioactivity comparator, provide a rationale for differential target engagement profiles across the chemical series.

medicinal chemistry structure-activity relationship fluorine substitution physicochemical properties

CGRP Receptor Antagonist Series Context: Potency Cliff Relative to Optimized Leads

Although CAS 852155-62-5 has not been directly profiled in a published CGRP receptor binding assay, the broader benzamide CGRP antagonist series (WO2015161011A1) provides a quantitative framework for interpreting its potential. Within this series, the N-[(2-oxopyrrolidin-1-yl)methyl]benzamide scaffold has yielded compounds with Ki values ranging from 0.015 nM to >10,000 nM at the human CGRP receptor, depending on subtle modifications to the benzamide core and N-substituent [1]. For instance, a potent analog (BDBM50385309 / CHEMBL2035983) achieved an IC50 of 0.23 nM in a functional cAMP assay in HEK293 cells [1]. The 3-fluoro-2-methoxyphenyl combination in CAS 852155-62-5 is a distinct permutation not explicitly exemplified in the patent, placing it in a structural 'gap' region that may exhibit intermediate or divergent activity. Researchers aiming to expand the CGRP antagonist SAR landscape beyond the patented examples will find this compound valuable precisely because its activity has not been pre-determined, offering an unbiased probe for exploring receptor subtype selectivity.

CGRP receptor migraine antagonist binding affinity SAR

Optimal Use Cases for Procuring 3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-62-5) Based on Evidence


GPCR Screening Library Expansion Targeting Orphan Receptor GPR151

This compound is directly relevant for academic and industrial screening groups building focused libraries against GPR151. Because it has already been tested in the primary HTS assay (PubChem AID 1508602) [1], its activity outcome (even if only qualitative) provides a reference point for assay validation and hit triage. Researchers can use CAS 852155-62-5 as a calibration standard when setting up orthogonal GPR151 assays, comparing its behavior to newly synthesized analogs. Purchasing this exact compound avoids the delay and cost of resynthesis while ensuring consistency with historical screening data deposited at PubChem.

DNA Repair Protein-Protein Interaction Counter-Screen Control

The confirmed inactivity of CAS 852155-62-5 in the RMI-FANCM AlphaScreen assay (PubChem AID 1159607) [1] makes it a valuable negative control for laboratories developing inhibitors of the FANCM-MM2 interaction. In secondary assays and orthogonal biophysical methods (e.g., SPR, ITC), this compound can serve as a benchmark for non-specific binding or assay interference, helping to distinguish genuine PPI inhibitors from false positives. Its structural similarity to active chemotypes in other screens also supports selectivity profiling.

CGRP Antagonist SAR Probe Filling a Patent-Exemplified Gap

Medicinal chemistry teams working on next-generation CGRP receptor antagonists for migraine can deploy CAS 852155-62-5 as a tool to probe the SAR space around the N-[(2-oxopyrrolidin-1-yl)methyl]benzamide core. While the WO2015161011A1 patent [1] exhaustively covers many substitution patterns, the specific 3-fluoro / 2-methoxyphenyl combination is not prominently exemplified. Screening this compound against CGRP and related calcitonin-family receptors (AMY1, AM2) may reveal novel selectivity windows or off-target profiles, informing lead optimization strategies.

In Silico Model Training and Validation for Fluorinated Benzamide Property Prediction

Computational chemistry groups developing QSAR or machine learning models to predict ADME properties of fluorinated benzamides can use the experimentally determined (Chemsrc) molecular descriptors of CAS 852155-62-5 [1] as a training data point. Its distinct InChIKey and calculated physicochemical properties, when combined with future in vitro assay data, will contribute to models that predict solubility, permeability, and metabolic stability for this chemical series.

Quote Request

Request a Quote for 3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.